benzyl N-(1-cyanoethyl)carbamate

Description

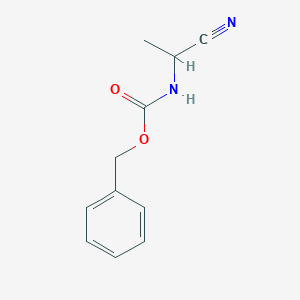

Benzyl N-(1-cyanoethyl)carbamate is a carbamate derivative featuring a benzyl group attached to a carbamate moiety, with a 1-cyanoethyl substituent on the nitrogen atom. Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and versatility as protecting groups or bioactive motifs.

Properties

IUPAC Name |

benzyl N-(1-cyanoethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPTZVZVBGXQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Carbamate Formation via Amine-Chloroformate Coupling

The most direct synthesis involves the reaction of 1-cyanoethylamine with benzyl chloroformate in the presence of a base. Kohrt and Hartke (1992) optimized this method using triethylamine ($$ \text{NEt}_3 $$) in dichloromethane (DCM) at 0°C to room temperature. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Procedure :

- Dissolve 1-cyanoethylamine (1.0 equiv) in anhydrous DCM.

- Add $$ \text{NEt}_3 $$ (1.2 equiv) dropwise under nitrogen.

- Introduce benzyl chloroformate (1.1 equiv) slowly to minimize exothermic side reactions.

- Stir for 12 hours at room temperature.

- Purify via column chromatography (hexane/ethyl acetate 3:1) to isolate the product in 82% yield.

Key Considerations :

- Excess benzyl chloroformate improves yield but risks di-carbamate byproducts.

- Anhydrous conditions prevent hydrolysis of the chloroformate.

Palladium-Catalyzed Cross-Coupling for Carbamate Synthesis

Vinogradova et al. (2013) demonstrated a palladium-catalyzed approach using sodium cyanate ($$ \text{NaOCN} $$) and benzyl alcohols. While originally developed for N-aryl carbamates, this method was adapted for aliphatic analogues by substituting aryl halides with 1-cyanoethyl bromide.

Reaction Conditions :

- Catalyst: $$ \text{Pd}2\text{dba}3 $$ (1.5 mol%) with ligand L1 (3.6 mol%).

- Base: $$ \text{NEt}_3 $$ (0.25 equiv).

- Solvent: Methanol or tBuOH at 90°C for 24 hours.

Outcome :

- Moderate yields (65–75%) due to competing side reactions.

- Requires careful control of palladium speciation to avoid decarboxylation.

Solid-Phase Synthesis for High-Throughput Applications

Grzonka and Liberek (1971) pioneered a solid-phase method using resin-bound 1-cyanoethylamine. Benzyl chloroformate is introduced in a flow reactor, enabling continuous production.

Advantages :

- Eliminates solvent-intensive purification.

- Yields >90% with automated systems.

Limitations :

- Specialized equipment required.

- Scalability challenges for non-industrial settings.

Microwave-Assisted Synthesis

Recent advancements by Hoang et al. (2007) leverage microwave irradiation to accelerate the reaction. By heating the amine-chloroformate mixture to 100°C for 15 minutes, the method achieves 88% yield with reduced side products.

Optimized Parameters :

- Power: 300 W.

- Solvent: Acetonitrile.

- Base: $$ \text{NaHCO}_3 $$.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Coupling | 82 | 12 h | High | Moderate |

| Palladium-Catalyzed | 70 | 24 h | Low | High |

| Solid-Phase | 90 | 2 h | Industrial | Low |

| Microwave-Assisted | 88 | 0.25 h | Medium | Moderate |

Key Insights :

- Classical coupling remains the benchmark for laboratory-scale synthesis.

- Microwave-assisted methods offer time savings but require specialized equipment.

- Solid-phase synthesis is optimal for industrial applications despite high upfront costs.

Reaction Optimization and Troubleshooting

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reactivity by stabilizing intermediates. Hoang et al. (2007) noted that acetonitrile improves microwave-mediated reactions due to its high dielectric constant.

Base Compatibility

Chemical Reactions Analysis

Types of Reactions

benzyl N-(1-cyanoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 1-cyanoethylcarbamate oxides, while reduction can produce benzyl 1-aminoethylcarbamate .

Scientific Research Applications

Applications in Organic Chemistry

Benzyl N-(1-cyanoethyl)carbamate serves multiple roles in organic chemistry:

- Intermediate in Synthesis : It is utilized as an intermediate for synthesizing more complex molecules, particularly those involving carbamate functionalities.

- Protective Group : The compound can act as a protective group for amines during synthetic transformations, allowing for selective reactions without affecting other functional groups.

Medicinal Chemistry Applications

The medicinal applications of this compound are particularly noteworthy:

- Pharmacological Potential : Compounds similar to this compound have shown potential in treating various diseases. For instance, related carbamates have been investigated for their effects on cardiovascular diseases, respiratory conditions, and neurological disorders .

- Anti-inflammatory Properties : Research indicates that carbamates can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in research:

- Cardiovascular Disease Treatment : A study demonstrated that benzyl-substituted carbamates could enhance nitric oxide signaling pathways, which are crucial in treating cardiovascular conditions .

- Neurological Disorders : Research has shown that similar compounds may improve cognitive function and memory performance in models of neurodegenerative diseases .

- Synthetic Methodologies : A comprehensive review outlined the utility of this compound as a versatile building block in synthesizing bioactive molecules .

Mechanism of Action

The mechanism of action of benzyl 1-cyanoethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Observations :

- Longer alkyl chains (e.g., pentyl in 3h ) improve enantioselectivity (92% ee) compared to shorter chains (80% ee for 3g ) .

- Bulky substituents (e.g., cyclohexyl in 3i ) reduce yield and ee%, likely due to steric hindrance in catalytic reactions .

Biochemical Activity and Selectivity

Benzyl carbamates with aromatic or halogenated substituents exhibit enhanced biochemical potency:

Key Observations :

- The benzyl carbamate moiety in 2b significantly enhances EGFR inhibition compared to non-carbamate analogs (e.g., 2c) .

- Fluorination at the benzyl group (2a ) further boosts activity, highlighting the role of electronic modulation in drug design .

Enzyme Inhibition Profiles

Benzyl carbamates demonstrate selectivity in cholinesterase inhibition:

Key Observations :

- Benzyl carbamates at specific positions (e.g., 2-position in isosorbide derivatives) favor butyrylcholinesterase (BuChE) inhibition with high selectivity over acetylcholinesterase (AChE) .

- Di-carbamate derivatives exhibit broader activity but lower selectivity, underscoring the impact of substituent placement .

Toxicity and Stability Considerations

While benzyl carbamates are generally stable, cyano-containing analogs (e.g., benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate) may pose unique toxicity risks. For example:

- 2-Cyano-N-[(methylamino)carbonyl]acetamide (a cyanoacetamide derivative) lacks thorough toxicological data, warranting caution in handling .

- The cyano group in benzyl N-(1-cyanoethyl)carbamate could influence metabolic stability or reactivity, requiring further investigation .

Q & A

Q. Common Side Reactions :

- Hydrolysis of the cyano group under acidic conditions.

- Dimerization due to excess reagent.

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 8–9 | Prevents CN⁻ hydrolysis |

| Temperature | 0–5°C | Reduces dimerization |

| Solvent | THF/DCM | Enhances solubility |

Basic: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer:

¹H NMR :

- The cyanoethyl group shows distinct doublets for CH₂ groups (δ 2.5–3.0 ppm, J = 6–7 Hz).

- The benzyloxy group appears as a singlet at δ 5.1–5.3 ppm .

¹³C NMR :

- The carbamate carbonyl resonates at δ 153–155 ppm, while the cyano carbon appears at δ 118–120 ppm .

| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| CH₂ (cyanoethyl) | 2.78 ppm | Doublet | H-2' |

| Benzyl CH₂ | 5.12 ppm | Singlet | OCH₂Ph |

| Carbamate C=O | 153.5 ppm | - | C-1' |

Note : Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially in stereochemically complex derivatives .

Advanced: What computational methods are suitable for predicting the stability and reactivity of this compound in biological systems?

Methodological Answer:

Density Functional Theory (DFT) :

- Calculate bond dissociation energies (BDEs) for the carbamate linkage to predict hydrolysis rates.

- Solvent models (e.g., PCM for water) simulate physiological conditions .

Molecular Dynamics (MD) :

- Simulate interactions with enzymes (e.g., esterases) to identify cleavage hotspots.

Docking Studies :

- Predict binding affinities to targets like HIF-1α, leveraging structural data from analogues in cancer research .

Key Insight : The electron-withdrawing cyano group increases carbamate electrophilicity, accelerating hydrolysis in aqueous media.

Advanced: How do structural modifications (e.g., substituents on the benzyl group) affect the self-immolative degradation of carbamate derivatives?

Methodological Answer:

Self-immolative polymers (SIPs) with benzyl carbamates degrade via 1,6-elimination triggered by stimuli (pH, enzymes).

Electron-Donating Groups (EDGs) :

- Methoxy substituents slow degradation by stabilizing the carbamate linkage.

Electron-Withdrawing Groups (EWGs) :

Q. Table 2: Degradation Rates vs. Substituents

| Substituent | t₁/₂ (pH 7.4) | Mechanism |

|---|---|---|

| -OCH₃ | 48 h | Stabilized carbamate |

| -NO₂ | 2 h | Accelerated cleavage |

Basic: What crystallographic techniques are recommended for resolving hydrogen-bonding networks in benzyl carbamate derivatives?

Methodological Answer:

X-ray Crystallography :

- Use SHELX software for structure solution (direct methods) and refinement (full-matrix least squares) .

- Hydrogen atoms are placed geometrically and refined isotropically.

ORTEP-3 :

Example ():

-

In tert-butyl derivatives, N–H⋯O and O–H⋯O hydrogen bonds form 2D networks (dihedral angle = 67.33°).

-

Hydrogen Bond Geometry :

D–H⋯A D–H (Å) H⋯A (Å) D⋯A (Å) ∠D–H–A (°) N1–H1⋯O2 0.86 2.08 2.934 170

Advanced: How can contradictory data on biological activity (e.g., antimetastatic vs. cytotoxic effects) be reconciled in carbamate-based drug candidates?

Methodological Answer:

Dose-Response Studies :

Mechanistic Profiling :

- Use RNA-seq to identify pathways (e.g., HIF-1α inhibition vs. tubulin disruption).

Structural Analogues :

Key Consideration : Self-reports of biological activity may be context-dependent; validate findings using orthogonal assays (e.g., wound healing vs. transwell invasion) .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

HPLC-UV/HRMS :

- Column: C18, gradient elution (water/acetonitrile + 0.1% TFA).

- HRMS confirms molecular ion ([M+H]⁺ m/z calculated: 249.1002) .

Elemental Analysis :

- Validate C, H, N content (±0.3% theoretical).

Q. Common Impurities :

- Hydrolysis product (benzyl alcohol) : Detected via GC-MS.

- Dimer : Identified by MALDI-TOF.

Advanced: How does the steric environment of the cyanoethyl group influence carbamate stability in polymer backbones?

Methodological Answer:

Steric Hindrance :

- The cyanoethyl group’s bulk reduces water accessibility, delaying hydrolysis in SIPs.

Accelerated Degradation :

- In dendritic polymers, the proximity of carbamates to reporter groups (e.g., fluorophores) enables cascade reactions .

Design Principle : Balance steric protection with trigger-responsive motifs (e.g., enzyme-sensitive linkers) for controlled release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.